![molecular formula C17H20N4O B7717528 N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7717528.png)
N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide, also known as MPQP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MPQP belongs to the class of pyrazoloquinoline compounds and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide is not fully understood. However, studies have shown that N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide may exert its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has been shown to have various biochemical and physiological effects. N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has been shown to induce apoptosis in cancer cells and to inhibit the migration and invasion of cancer cells. N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has also been shown to increase the levels of acetylcholine in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide in lab experiments include its synthetic accessibility, its potential therapeutic applications, and its ability to modulate various signaling pathways. The limitations of using N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide in lab experiments include its limited solubility in water and its potential toxicity.
Zukünftige Richtungen
For the study of N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide include the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential therapeutic applications in other diseases.
Synthesemethoden
N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has been synthesized using various methods, including one-pot synthesis, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. One-pot synthesis involves the reaction of 6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline-3-carbaldehyde with propionyl chloride in the presence of triethylamine and acetic anhydride. Suzuki-Miyaura cross-coupling involves the reaction of 6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline-3-boronic acid with propionyl chloride in the presence of palladium catalyst and base. Buchwald-Hartwig amination involves the reaction of 6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline-3-bromide with propionamide in the presence of palladium catalyst and base.
Wissenschaftliche Forschungsanwendungen
N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-4-8-21-17-13(16(20-21)19-15(22)5-2)10-12-9-11(3)6-7-14(12)18-17/h6-7,9-10H,4-5,8H2,1-3H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYCHMORDPVTAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

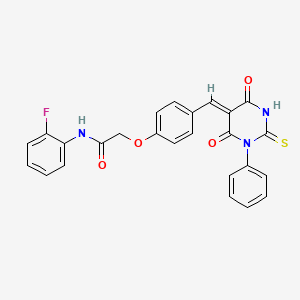
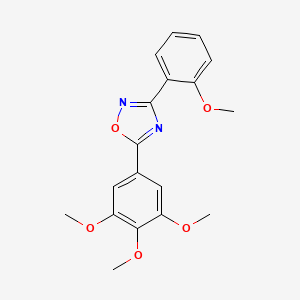
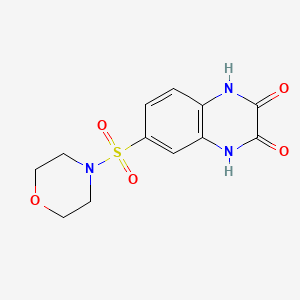

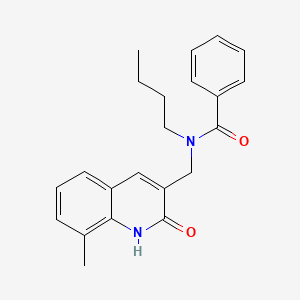


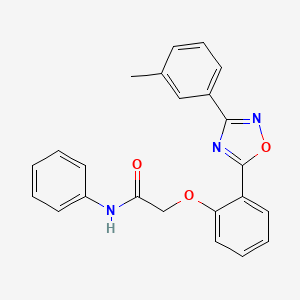
![3-(2,5-dimethoxyphenyl)-N-(3-acetamidophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717534.png)
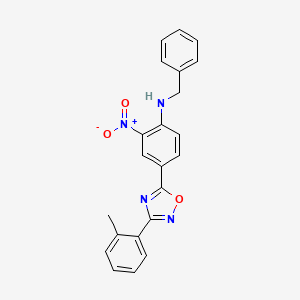
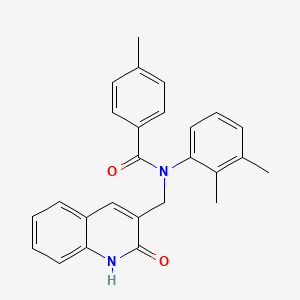
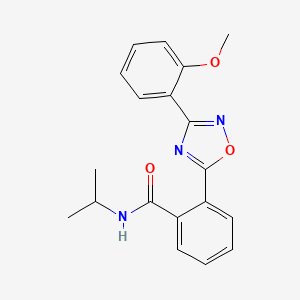

![3-(2-chlorophenyl)-N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717573.png)